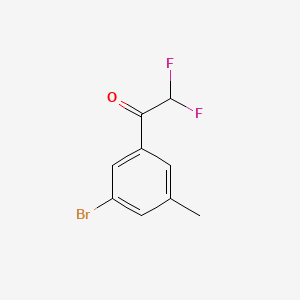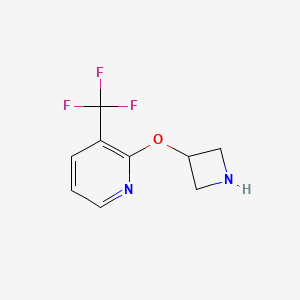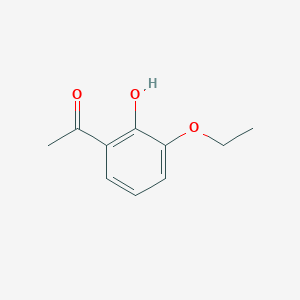
1-(3-Ethoxy-2-hydroxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethoxy-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C10H12O3 It is a derivative of acetophenone, characterized by the presence of an ethoxy group and a hydroxyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethoxy-2-hydroxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-ethoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via acetylation of the phenol group, followed by hydrolysis to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethoxy-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Formation of 3-ethoxybenzoic acid.
Reduction: Formation of 1-(3-ethoxy-2-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
1-(3-Ethoxy-2-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-2-hydroxyphenyl)ethan-1-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparison with Similar Compounds
1-(3-Hydroxyphenyl)ethan-1-one: Lacks the ethoxy group, making it less lipophilic.
1-(2-Hydroxy-4-methoxyphenyl)ethan-1-one: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and biological activity.
Uniqueness: 1-(3-Ethoxy-2-hydroxyphenyl)ethan-1-one is unique due to the presence of both ethoxy and hydroxyl groups, which confer distinct chemical and biological properties. The ethoxy group increases the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(3-ethoxy-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H12O3/c1-3-13-9-6-4-5-8(7(2)11)10(9)12/h4-6,12H,3H2,1-2H3 |
InChI Key |
VGJYXDBLDYAQFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



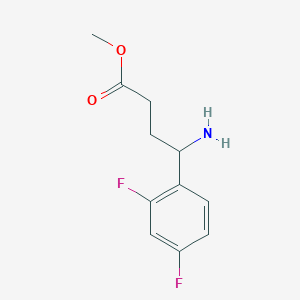
![1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol](/img/structure/B13601318.png)
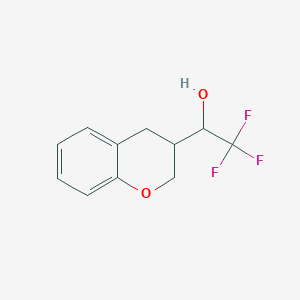
![5-hydrazinyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13601326.png)
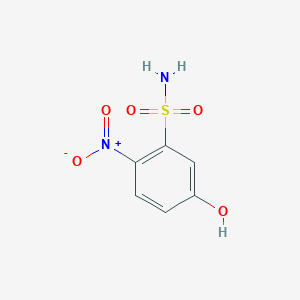
amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B13601333.png)
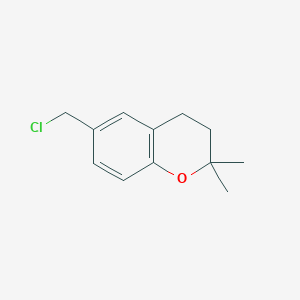
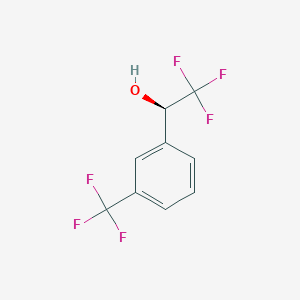
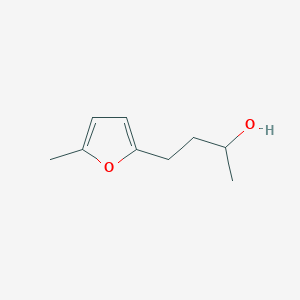
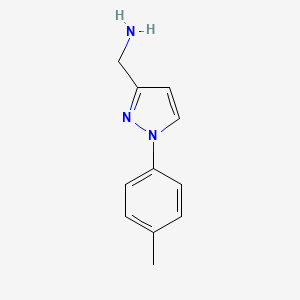
![8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine](/img/structure/B13601366.png)
